
2-(1,3-Benzothiazol-2-ylsulfanyl)-3-methylbutanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(1,3-Benzothiazol-2-ylsulfanyl)-3-methylbutanoic acid is a compound that belongs to the class of benzothiazole derivatives. Benzothiazoles are heterocyclic compounds containing a benzene ring fused to a thiazole ring.
Méthodes De Préparation
The synthesis of 2-(1,3-Benzothiazol-2-ylsulfanyl)-3-methylbutanoic acid can be achieved through various synthetic routes. One common method involves the Knoevenagel condensation reaction between 4-hydroxycoumarin, substituted aldehydes, and 2-mercapto benzothiazole in the presence of a catalyst such as L-proline . Another approach involves the use of α-keto acids and 2,2’-disulfanediyldianiline as substrates with sodium metabisulfite as a catalyst . Industrial production methods may involve similar synthetic pathways but optimized for large-scale production.
Analyse Des Réactions Chimiques
2-(1,3-Benzothiazol-2-ylsulfanyl)-3-methylbutanoic acid undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions . Major products formed from these reactions depend on the specific conditions and reagents used.
Applications De Recherche Scientifique
This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology and medicine, benzothiazole derivatives, including 2-(1,3-Benzothiazol-2-ylsulfanyl)-3-methylbutanoic acid, have shown potential as anticonvulsant agents , anti-tubercular agents , and inhibitors of various enzymes. In industry, these compounds are used in the development of new materials and as intermediates in the synthesis of pharmaceuticals .
Mécanisme D'action
The mechanism of action of 2-(1,3-Benzothiazol-2-ylsulfanyl)-3-methylbutanoic acid involves its interaction with specific molecular targets and pathways. For example, it has been shown to exhibit anticonvulsant activity by binding to GABA (A) alpha-1, glutamate, and GABA (A) delta receptors . The compound’s structure allows it to interact with these targets, leading to its observed biological effects.
Comparaison Avec Des Composés Similaires
2-(1,3-Benzothiazol-2-ylsulfanyl)-3-methylbutanoic acid can be compared with other benzothiazole derivatives such as 2-(1,3-Benzothiazol-2-ylsulfanyl)-N′-(substituted)acetohydrazide and 2-arylbenzothiazoles . These compounds share similar structural features but differ in their specific substituents and biological activities. The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C12H13NO2S2 |
|---|---|
Poids moléculaire |
267.4 g/mol |
Nom IUPAC |
2-(1,3-benzothiazol-2-ylsulfanyl)-3-methylbutanoic acid |
InChI |
InChI=1S/C12H13NO2S2/c1-7(2)10(11(14)15)17-12-13-8-5-3-4-6-9(8)16-12/h3-7,10H,1-2H3,(H,14,15) |
Clé InChI |
YXGCWCGSHYOKJV-UHFFFAOYSA-N |
SMILES canonique |
CC(C)C(C(=O)O)SC1=NC2=CC=CC=C2S1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


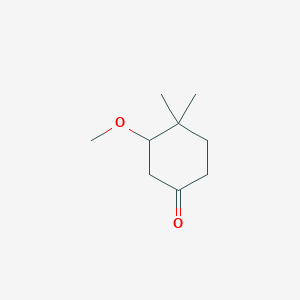
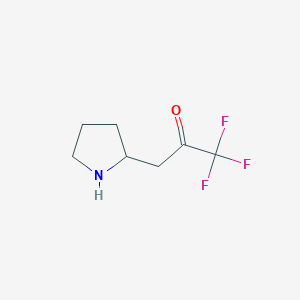
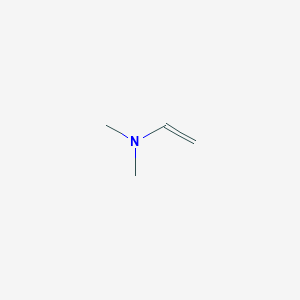
![1-[(2-Methylpyridin-3-yl)methyl]-1H-pyrazol-4-amine](/img/structure/B15240347.png)
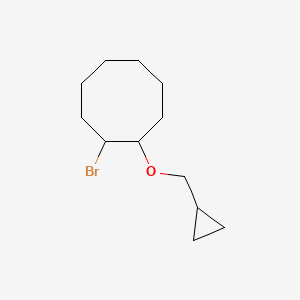
![(4R)-1-Methyl-4-(prop-1-en-2-yl)-7-oxabicyclo[4.1.0]heptan-2-one](/img/structure/B15240352.png)
![3-Bromo-7-(difluoromethyl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine](/img/structure/B15240358.png)
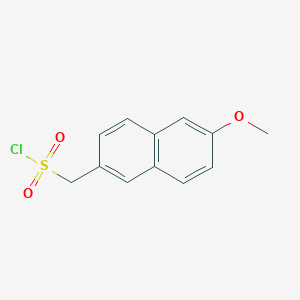
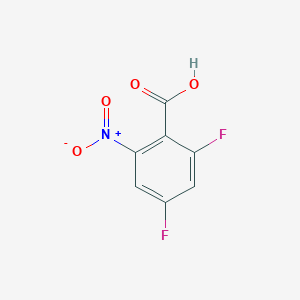
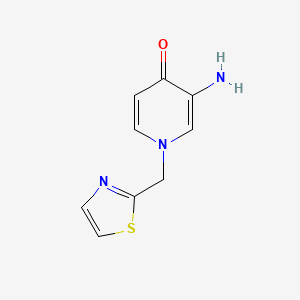
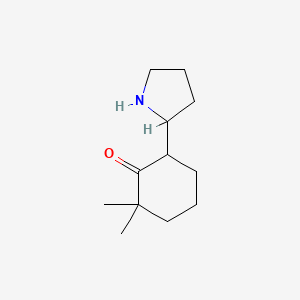

![4-{[1-(4-Methylphenyl)-5-oxo-2-sulfanylideneimidazolidin-4-ylidene]methyl}benzoic acid](/img/structure/B15240394.png)
![potassium [4-(benzenesulfonyl)-2-phenyl-1H-imidazol-5-yl]sulfanide](/img/structure/B15240411.png)
